N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide
Description
The compound N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide features a thieno[3,4-c]pyrazole core with a sulfone group (5,5-dioxido) at the 5-position. Key structural elements include:
- A p-tolyl substituent (para-methylphenyl) at position 2 of the pyrazole ring.
- A 2-methyl-3-nitrobenzamide group at position 2.
The sulfone moiety enhances metabolic stability and polarity, while the p-tolyl group increases lipophilicity. Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
2-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-12-6-8-14(9-7-12)23-19(16-10-30(28,29)11-17(16)22-23)21-20(25)15-4-3-5-18(13(15)2)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFPPBDGCRHFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a synthetic compound belonging to the thienopyrazole class, which has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 426.45 g/mol
- IUPAC Name : this compound
Biological Activities
Research indicates that thienopyrazole derivatives exhibit a range of biological activities:
- Anti-inflammatory Activity : Compounds in this class have shown potential in inhibiting inflammatory pathways. For instance, certain thienopyrazoles are known to inhibit phosphodiesterase (PDE) enzymes involved in inflammatory responses .
- Antioxidant Properties : Studies have demonstrated that thienopyrazole derivatives can act as effective antioxidants. The compound's structure allows it to scavenge free radicals, thereby protecting cells from oxidative stress .
- Anticancer Activity : Preliminary investigations suggest that the compound may exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For example, certain thienopyrazoles have been shown to inhibit aurora kinase activity, which is crucial for cancer cell division .
The biological activities of this compound are likely mediated through interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as PDEs and kinases, leading to reduced inflammation and altered cell cycle progression.
- Receptor Interactions : It may also interact with cellular receptors that modulate inflammatory and apoptotic pathways.
Case Study 1: Antioxidant Effects on Erythrocytes
A study assessed the effects of thienopyrazole compounds on erythrocytes exposed to oxidative stress caused by 4-nonylphenol. The results indicated that treatment with thienopyrazole derivatives significantly reduced the percentage of altered erythrocytes compared to control groups (40.3% in control vs. 12% with amino-carbonitrile derivative) . This suggests strong antioxidant potential.
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 40.3 ± 4.87 |
| Compound A | 12 ± 1.03 |
| Compound B | 0.6 ± 0.16 |
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, thienopyrazole derivatives were tested against various cancer cell lines. The compounds exhibited IC values indicative of potent cytotoxicity against specific cancer types, suggesting their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The closest analog, N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide (), differs in two key regions:
Position 2 substituent : Phenyl (analog) vs. p-tolyl (target compound).
- The p-tolyl group introduces a methyl group, increasing hydrophobicity (predicted logP: +0.4) and steric bulk, which may enhance target binding or alter metabolic pathways.
Benzamide substituents: 2-ethoxy (analog) vs. 2-methyl-3-nitro (target). The nitro group is strongly electron-withdrawing, which could polarize the benzamide ring and improve interactions with positively charged residues in enzymatic pockets.
Key Observations :
- The target compound’s nitro group likely reduces solubility but improves target affinity compared to the ethoxy-substituted analog.
- The p-tolyl group may enhance membrane permeability, critical for central nervous system (CNS) drug candidates.
Crystallographic and Computational Insights
- Both compounds likely adopt planar conformations in the thienopyrazole core, as observed in related structures refined via SHELXL .
- Dihedral angles between the benzamide and pyrazole rings may differ due to steric effects from the p-tolyl and nitro groups, influencing binding pocket compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
